molecular formula C12H21NO4 B8129122 Isopropyl 2-cyano-4,4-diethoxybutanoate

Isopropyl 2-cyano-4,4-diethoxybutanoate

Cat. No.: B8129122
M. Wt: 243.30 g/mol
InChI Key: XULNHKVQXCYHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-cyano-4,4-diethoxybutanoate is a chemical compound with the molecular formula C11H19NO4. It is a derivative of butanoic acid and is known for its unique structure, which includes an isopropyl group, a cyano group, and two ethoxy groups attached to the butanoate moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-cyano-4,4-diethoxybutanoate typically involves the esterification of 2-cyano-4,4-diethoxybutanoic acid with isopropyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. The reaction is often conducted in a continuous flow reactor to enhance efficiency and yield. Purification steps, such as distillation and crystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-cyano-4,4-diethoxybutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different esters or amides.

Scientific Research Applications

Isopropyl 2-cyano-4,4-diethoxybutanoate is utilized in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Isopropyl 2-cyano-4,4-diethoxybutanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Isopropyl 2-cyano-4,4-diethoxybutanoate is similar to other esters and cyano-containing compounds. Some similar compounds include:

  • Ethyl 2-cyano-4,4-diethoxybutanoate: This compound differs only in the alkyl group attached to the ester moiety.

  • Methyl 2-cyano-4,4-diethoxybutanoate: This compound has a methyl group instead of an isopropyl group.

  • Isopropyl 2-cyano-4,4-dimethoxybutanoate: This compound has methoxy groups instead of ethoxy groups.

Uniqueness: this compound stands out due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

propan-2-yl 2-cyano-4,4-diethoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-15-11(16-6-2)7-10(8-13)12(14)17-9(3)4/h9-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULNHKVQXCYHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C#N)C(=O)OC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.